molecular formula C7H9N3O3 B2965565 2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid CAS No. 1006484-32-7

2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2965565
CAS No.: 1006484-32-7
M. Wt: 183.167
InChI Key: MUEIZBRJMAYLPK-UHFFFAOYSA-N
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Description

“2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular weight of 169.14 . It is a powder at room temperature . The IUPAC name for this compound is [4- (aminocarbonyl)-1H-pyrazol-1-yl]acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7N3O3/c7-6(12)4-1-8-9(2-4)3-5(10)11/h1-2H,3H2,(H2,7,12)(H,10,11) . This indicates the presence of 6 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 169.14 . The compound is expected to be stable under normal conditions.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Given the lack of specific information on “2-(4-carbamoyl-1H-pyrazol-1-yl)propanoic acid”, future research could focus on its synthesis, chemical reactions, and potential applications. It would also be interesting to explore its mechanism of action and potential biological activities, given the known activities of similar compounds .

Properties

IUPAC Name

2-(4-carbamoylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-4(7(12)13)10-3-5(2-9-10)6(8)11/h2-4H,1H3,(H2,8,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEIZBRJMAYLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=C(C=N1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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